Enantiomeric Purity of 97% ee Achievable via Controlled Diastereomeric Salt Formation with (S)-Phenylethylamine
trans-1,2-Cyclohexanedicarboxylic acid can be resolved to an enantiomeric excess (ee) of 97% when treated with (S)-phenylethylamine at a molar ratio of resolving agent to acid less than 3:1 [1]. When the molar ratio exceeds 3:1, the product reverts to racemic trans-(1,2)-cyclohexane dicarboxylic acid, demonstrating that enantiomeric purity is critically dependent on stoichiometric control [1]. This contrasts with simpler monocarboxylic acids or cis-isomers, which lack the dual carboxyl groups necessary to form the specific mono-salt and di-salt stoichiometries that drive the resolution process [1].
| Evidence Dimension | Enantiomeric Excess (ee) after Resolution |
|---|---|
| Target Compound Data | 97% ee (trans-(1S,2S)-cyclohexane dicarboxylic acid) |
| Comparator Or Baseline | 0% ee (racemic) when molar ratio > 3:1; cis-isomers or monocarboxylic acids not capable of forming analogous dual-salt stoichiometries |
| Quantified Difference | 97% ee vs. 0% ee (racemic) based on molar ratio control |
| Conditions | Resolution with (S)-phenylethylamine in solution; molar ratio of amine to acid < 3:1 |
Why This Matters
The ability to access enantiopure material at 97% ee enables procurement of a chiral building block with defined stereochemistry for asymmetric synthesis, while the documented sensitivity to stoichiometry informs process-scale optimization to avoid racemization.
- [1] Xin, X., Peng, Y., & Rohani, S. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. View Source
